Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-
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Overview
Description
Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzenamine core substituted with a pyrrolopyridine moiety and a phenylsulfonyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are possible due to the presence of the chloro group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phenylsulfonyl group is particularly important for its binding affinity and specificity, as it can form strong interactions with the target molecules .
Comparison with Similar Compounds
When compared to similar compounds, Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]- stands out due to its unique combination of functional groups. Similar compounds include:
Benzenamine derivatives: These compounds share the benzenamine core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrrolopyridine derivatives: These compounds have a similar pyrrolopyridine moiety but may lack the phenylsulfonyl group, affecting their reactivity and applications.
The presence of the phenylsulfonyl group in Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]- enhances its chemical stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H14ClN3O2S |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
3-[2-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-2-yl]ethynyl]aniline |
InChI |
InChI=1S/C21H14ClN3O2S/c22-20-11-12-24-21-19(20)14-17(10-9-15-5-4-6-16(23)13-15)25(21)28(26,27)18-7-2-1-3-8-18/h1-8,11-14H,23H2 |
InChI Key |
DNERJGLGOJDCTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)C#CC4=CC(=CC=C4)N |
Origin of Product |
United States |
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